Ethyl(4-methylphenyl)phosphinic chloride

Description

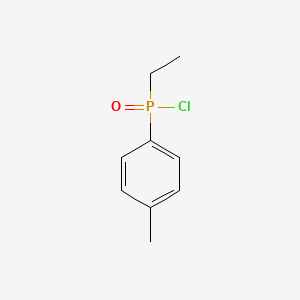

Ethyl(4-methylphenyl)phosphinic chloride is an organophosphorus compound characterized by a phosphorus atom bonded to an ethyl group, a 4-methylphenyl substituent, and two chlorine atoms. Its molecular structure (C₉H₁₂Cl₂OP) features a chiral phosphorus center, which induces stereochemical complexity, as observed in analogous phosphinic acid derivatives . This compound is primarily utilized as a precursor in synthesizing phosphinic amides, esters, and other functionalized derivatives through nucleophilic substitution reactions with amines or alcohols . Its reactivity is influenced by the electron-withdrawing chlorine atoms and the steric effects of the 4-methylphenyl group, which modulate reaction kinetics and product purity .

Properties

CAS No. |

61388-03-2 |

|---|---|

Molecular Formula |

C9H12ClOP |

Molecular Weight |

202.62 g/mol |

IUPAC Name |

1-[chloro(ethyl)phosphoryl]-4-methylbenzene |

InChI |

InChI=1S/C9H12ClOP/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

XYZRSYGLUFPRGX-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C1=CC=C(C=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In an inert solvent such as chlorobenzene or dichlorobenzene, ethyl(4-methylphenyl)phosphinic acid is suspended or dissolved, and phosgene is introduced at elevated temperatures (100–160°C). The reaction generates HCl and CO₂ as byproducts, which are removed via distillation to drive the equilibrium toward product formation. For example, vinylphosphonic acid dimethyl ester reacts with phosgene at 100–110°C for 6.5 hours to yield vinylphosphonic acid dichloride in 94% yield. Applied to ethyl(4-methylphenyl)phosphinic acid, analogous conditions would likely require longer reaction times (8–12 hours) due to steric hindrance from the 4-methylphenyl group.

Solvent and Stoichiometric Considerations

Chlorobenzene is preferred for its high boiling point (131°C) and compatibility with phosgene. A molar ratio of 1:2.2 (acid:phosgene) ensures complete conversion, while excess phosgene is recovered via condensation. Notably, substituting the acid with its sodium salt minimizes HCl evolution, simplifying purification. For instance, sodium phenylphosphonate reacts with phosgene in chlorobenzene at 120°C for 25 hours to produce phenylphosphonic acid dichloride.

Chlorination of Ethyl(4-methylphenyl)phosphinic Acid Esters

Phosphinic acid esters, such as ethyl(4-methylphenyl)phosphinic acid ethyl ester, undergo chloride substitution under milder conditions compared to free acids. This method avoids handling corrosive phosgene by employing alternative chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((ClCO)₂O).

Thionyl Chloride-Mediated Chlorination

The ester is refluxed with SOCl₂ in toluene, where the ethoxy group is displaced by chloride. For example, diethyl phenylphosphonate reacts with SOCl₂ at 80°C for 4 hours to yield phenylphosphonic acid dichloride. Applied to ethyl(4-methylphenyl)phosphinic acid ethyl ester, this method would require stoichiometric SOCl₂ (1.5–2.0 equivalents) and azeotropic removal of ethanol to prevent reverse reactions. Yields typically exceed 85% when water is rigorously excluded.

Oxalyl Chloride as a Selective Agent

Oxalyl chloride offers superior selectivity for mono-chlorination, critical for preserving the ethyl group in ethyl(4-methylphenyl)phosphinic chloride. In a representative procedure, ethyl hydrogen phenylphosphonate reacts with oxalyl chloride in dichloromethane at 0°C to room temperature, achieving 76% yield after 20 hours. This method minimizes over-chlorination and is ideal for acid-sensitive substrates.

Synthesis via Phosphine Oxide Intermediates

Indirect routes involving phosphine oxide intermediates provide an alternative pathway, particularly for substrates prone to decomposition under harsh chlorination conditions.

Grignard Reaction for Phosphine Oxide Synthesis

A Grignard reagent (e.g., 4-methylphenylmagnesium bromide) reacts with diethyl phosphonite to form ethyl(4-methylphenyl)phosphine oxide. This step, adapted from the synthesis of butyl(phenyl)phosphine oxide, proceeds in tetrahydrofuran (THF) at −78°C with n-BuLi as a base. The phosphine oxide is isolated via chromatography (petroleum ether/ethyl acetate = 1:1) in 50–60% yield.

Oxidation and Subsequent Chlorination

The phosphine oxide is oxidized to ethyl(4-methylphenyl)phosphinic acid using Oxone® in a methanol-water slurry. Subsequent treatment with SOCl₂ or PCl₅ converts the acid to the target chloride. For example, butyl(phenyl)phosphinic acid reacts with SOCl₂ at reflux to yield butyl(phenyl)phosphinic chloride in 89% yield.

Nucleophilic Substitution with Chloromethyl Ethers

A less conventional but highly efficient method involves reacting triphenylphosphine with chloromethyl ethers in acetone, as demonstrated in the synthesis of (methoxymethyl)triphenylphosphonium chloride.

Reaction Optimization

This compound can be synthesized by substituting methyl chloromethyl ether with 4-methylphenychloromethyl ether. In a typical procedure, triphenylphosphine (1 equiv) and chloromethyl ether (2.2 equiv) are heated in anhydrous acetone at 46–48°C for 6 hours. The product precipitates upon cooling and is washed with anhydrous ether to remove excess reagents. Yields up to 88.5% are achievable with rigorous temperature control.

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters for each synthetic route:

Challenges and Mitigation Strategies

Byproduct Formation

Phosgene reactions risk generating hydrogen chloride, which corrodes equipment and deactivates acid-sensitive substrates. Using sodium salts or Schlenk techniques under nitrogen mitigates this issue.

Steric Hindrance

The 4-methylphenyl group reduces reaction rates in nucleophilic substitutions. Increasing reaction temperatures (e.g., 140°C for 12 hours) or using polar aprotic solvents like DMF enhances kinetics.

Purification Complexity

This compound is hygroscopic, necessitating anhydrous workup and storage over molecular sieves. Chromatography (petroleum ether/ethyl acetate) or fractional distillation under reduced pressure (0.05–0.1 mmHg) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-methylphenyl)phosphinic chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the phosphinic chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphinic amides, esters, or thioesters.

Oxidation Reactions: The compound can be oxidized to form phosphinic acids or phosphine oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions: Reduction of this compound can yield phosphines or phosphine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, peracids

Reducing Agents: Lithium aluminum hydride

Major Products Formed

Phosphinic Amides: Formed by substitution with amines

Phosphinic Esters: Formed by substitution with alcohols

Phosphine Oxides: Formed by oxidation reactions

Scientific Research Applications

Ethyl(4-methylphenyl)phosphinic chloride is an organophosphorus compound with a phosphinic acid moiety, where a phosphorus atom is bonded to an ethyl group and a 4-methylphenyl group. This compound has diverse applications, particularly in organic synthesis, due to its reactive phosphinic chloride functional group, which is prone to nucleophilic substitution reactions. Research suggests that phosphinic acid derivatives, similar in structure to this compound, exhibit various biological activities.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in synthesizing various organic compounds. It is used in P–C coupling reactions to produce diethyl arylphosphonates, alkyl diphenylphosphinates, aryldiphenylphosphine oxides, and dialkylphenylphosphine oxides .

** Hirao Reaction **

- The Hirao reaction, which involves the coupling of diethyl phosphite with alkyl phenyl-H-phosphinates, has been extended to H-phosphinates and secondary phosphine . This reaction uses a palladium catalyst and triethylamine under microwave-assisted conditions, often without solvents, making it environmentally friendly .

- Alkyl phenyl-H-phosphinates are prepared via microwave-promoted alkylation of phenyl-H-phosphinic acid without any solvent .

- The reaction of diethyl phosphite (DEP) with substituted aryl bromides is enhanced by microwave irradiation, yielding products in 76–97% yields . For instance, the reaction of 4-bromoacetophenone with DEP using a palladium catalyst results in high yields of the coupled product .

Hydrolysis Studies

- Hydrolysis of phosphinates and phosphonates, compounds structurally related to this compound, has been extensively studied to understand their reactivity and stability under different conditions .

- The hydrolysis of methyl methyl-arylphosphinates is optimal at specific acid concentrations and temperatures. For example, the hydrolysis of methyl methyl-arylphosphinates was found to be optimal at a 6–7 M acid concentration .

- Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate under acid catalysis shows a maximum rate at 1.5 M HClO4, with acidic inhibition observed in more concentrated solutions .

Biological Activities and Interaction Studies

While the specific biological activity of this compound is not extensively documented, its structural characteristics suggest potential biological effects. Compounds containing phosphinic acid derivatives have shown various biological activities. Interaction studies often explore its reactivity with biological molecules, which helps in understanding its potential mechanisms of action and biological effects.

Comparable Compounds

This compound shares structural similarities with other organophosphorus compounds, offering a basis for comparative studies:

| Compound Name | Structure Description |

|---|---|

| Ethyl(phenyl)phosphinic chloride | Similar structure but with a phenyl group instead of 4-methylphenyl |

| Mthis compound | Contains a methyl group instead of ethyl, affecting reactivity |

| Ethyl(2-methylphenyl)phosphinic chloride | Variation in the position of the methyl group on the phenyl ring |

| Phenylmethylphosphinic acid | Lacks chlorination but retains similar reactivity patterns |

Mechanism of Action

The mechanism of action of ethyl(4-methylphenyl)phosphinic chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphinic chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Additionally, the compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Comparison with Similar Compounds

Structural Analogues

Ethyl Esters of tert-Butyl/Arylphosphinic Acids

Ethyl(4-methylphenyl)phosphinic chloride shares structural similarities with ethyl esters of tert-butyl(aryl)phosphinic acids (e.g., tert-butyl(aryl)phosphinic acid ethyl esters). Both classes exhibit a chiral phosphorus center, leading to diastereotopic methylene protons in the ethoxy group. However, the tert-butyl substituent introduces greater steric bulk compared to the 4-methylphenyl group, altering NMR spectral splitting patterns. For instance, the anisotropy of methylene protons in tert-butyl analogs results in distinct $ ^1 \text{H} $-NMR chemical shifts (δ ~4.2–4.5 ppm), whereas the 4-methylphenyl derivative may show narrower splitting due to reduced steric hindrance .

Perfluoroalkylphosphinic/Phosphonic Acid Derivatives

Phosphinic acid derivatives with perfluoroalkyl chains (e.g., bis(perfluoro-C₆–₁₂-alkyl)phosphinic acids) differ markedly in hydrophobicity and thermal stability. The strong electron-withdrawing nature of perfluoroalkyl groups enhances resistance to hydrolysis but reduces nucleophilic reactivity compared to this compound. These fluorinated compounds are typically used as surfactants or flame retardants, contrasting with the arylphosphinic chloride’s role in fine chemical synthesis .

Table 1: Structural and Physical Properties Comparison

Reaction with Amines

This compound reacts with primary/secondary amines to form phosphinic amides, a process shared with other phosphinic chlorides. However, its 4-methylphenyl group reduces HCl elimination side reactions compared to vinyl phosphinic acid dichlorides, which are prone to HCl loss and contamination by diamides (e.g., N,N'-diethylene amide of vinyl phosphinic acid). This enhanced stability enables higher-purity amide synthesis without requiring excess amine to scavenge HCl, a limitation noted in less sterically hindered analogs.

Spectral and Stereochemical Features

The chiral phosphorus center in this compound generates distinct diastereotopic effects in NMR spectra, akin to cathinone derivatives. In contrast, perfluoroalkylphosphinic acids lack chirality but show complex $ ^{19} \text{F} $-NMR splitting due to coupling between fluorine and phosphorus nuclei.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl(4-methylphenyl)phosphinic chloride, and what methodological considerations are critical for purity?

- Answer : A key method involves reacting 4-methylphenyl derivatives with phosphorus-containing intermediates. For example, phosphinic chlorides are often synthesized via substitution reactions using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions . Another approach involves controlled hydrolysis of dichlorophosphine intermediates, such as ethylphosphinyl dichloride, followed by functionalization with 4-methylphenyl groups . Purity is ensured by inert atmosphere handling (argon/nitrogen) and post-synthesis purification via fractional distillation or recrystallization. Analytical validation using ³¹P NMR and elemental analysis is critical to confirm structural integrity .

Q. What characterization techniques are most effective for verifying the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR identifies phosphorus environments (δ ~30-50 ppm for phosphinic chlorides), while ¹H/¹³C NMR confirms aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency (C, H, P, Cl ratios) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Answer : Store under inert gas (argon) in sealed, moisture-resistant containers at 2–8°C. Handle in a fume hood with PPE (gloves, goggles) due to its moisture-sensitive nature and potential HCl release upon hydrolysis . Avoid exposure to bases or nucleophiles to prevent unintended substitutions.

Advanced Research Questions

Q. How do reaction mechanisms involving this compound lead to byproducts like diethylamide derivatives, and how can these be mitigated?

- Answer : During synthesis, partial elimination of HCl from the β-position of the phosphinic chloride can result in amide byproducts (e.g., N,N'-diethylene amide derivatives) via side reactions with amines or residual moisture . Mitigation strategies include:

- Strict anhydrous conditions (e.g., molecular sieves).

- Controlled stoichiometry of reactants to minimize over-substitution.

- Post-reaction purification via column chromatography to isolate the target compound .

Q. What experimental approaches are used to assess the thermal and hydrolytic stability of this compound under varying conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and residual mass under controlled heating.

- Hydrolytic Stability Tests : React with H₂O in solvents (e.g., THF) at 20–80°C, monitoring HCl release via pH or conductivity probes .

- Kinetic Studies : Track degradation rates using ³¹P NMR or HPLC to identify decomposition pathways .

Q. How can researchers resolve contradictions in chlorine content data arising from side reactions or incomplete substitutions?

- Answer : Discrepancies in chlorine quantification (e.g., via ion chromatography) may stem from HCl elimination or competing reactions. Solutions include:

- Cross-validation using ³⁵Cl NMR to distinguish bound vs. free chloride .

- Redesigning synthetic steps to minimize intermediate instability (e.g., lower reaction temperatures) .

Q. What advanced analytical methods are required to detect trace impurities in this compound, particularly in catalytic applications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.